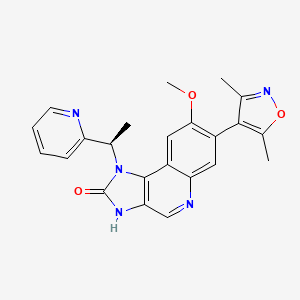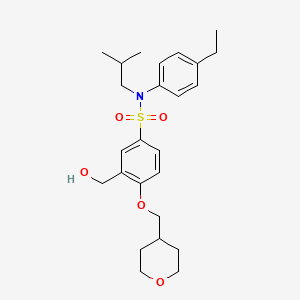
GSK2981278
Overview
Description
GSK-2981278 is a small molecule drug developed by GlaxoSmithKline. It is a highly potent and selective inverse agonist of retinoic acid receptor-related orphan receptor gamma (ROR gamma). This compound has been investigated for its potential therapeutic applications in treating immune system diseases, particularly plaque psoriasis .
Mechanism of Action
GSK2981278, also known as “ROR gamma modulator 1” or “N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide”, is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ) . This compound has been under investigation for its potential in the treatment of plaque psoriasis .
Target of Action
The primary target of this compound is the retinoic acid receptor-related orphan receptor gamma (RORγ) . RORγ is a DNA-binding transcription factor and is a member of the NR1 subfamily of nuclear receptors . It is expressed in a few distinct types of immune cells and is described as the master regulator of Th17 cytokine expression .
Mode of Action
This compound acts as an inverse agonist of RORγ . It interferes with RORγ-DNA binding, leading to a reduction in the amount of RORγt bound to the il17a promoter region . This action inhibits the activation of il17a by RORγt in a dose-responsive manner .
Biochemical Pathways
This compound significantly inhibits the production of Th17 signature cytokines in multiple in vitro and human tissue-based systems . By blocking the transcriptional activity of RORγt, it leads to local suppression of cytokine expression .
Pharmacokinetics
It is known that this compound is under development for topical treatment of psoriasis This suggests that the compound is designed to be absorbed through the skin to exert its effects locally
Result of Action
The result of this compound’s action is the inhibition of the production of Th17 signature cytokines . This leads to a reduction in inflammation, which is beneficial in conditions like psoriasis . In preclinical studies, this compound showed significant efficacy in reducing skin redness and scaling, as well as decreased hyperplasia .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, the stratum corneum prevents penetration of large molecule weight proteins, including monoclonal antibodies . Therefore, this compound, being a small molecule, may represent an alternative topical medicine with biologic-like efficacy for patients ineligible for systemic treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-2981278 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving sulfonamide formation, hydroxymethylation, and etherification .
Industrial Production Methods
Industrial production methods for GSK-2981278 are not publicly available. Typically, such methods would involve optimization of the synthetic route for large-scale production, ensuring high yield and purity of the final product. This would include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
GSK-2981278 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Substitution reactions can take place at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of GSK-2981278. These derivatives can have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of ROR gamma in chemical reactions and pathways.
Biology: Investigated for its effects on immune cell differentiation and cytokine production.
Medicine: Explored as a therapeutic agent for treating immune system diseases, particularly plaque psoriasis.
Industry: Potential applications in the development of new drugs targeting ROR gamma and related pathways .
Comparison with Similar Compounds
Similar Compounds
GSK-3038548: Another ROR gamma inverse agonist developed by GlaxoSmithKline.
GSK-3038549: A similar compound with comparable pharmacological properties.
Uniqueness
GSK-2981278 is unique due to its high potency and selectivity for ROR gamma. It has demonstrated significant efficacy in preclinical and clinical studies, particularly in reducing skin inflammation and scaling in psoriasis patients. Compared to other similar compounds, GSK-2981278 has shown a favorable safety and tolerability profile, making it a promising candidate for further development .
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-(oxan-4-ylmethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5S/c1-4-20-5-7-23(8-6-20)26(16-19(2)3)32(28,29)24-9-10-25(22(15-24)17-27)31-18-21-11-13-30-14-12-21/h5-10,15,19,21,27H,4,11-14,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBRISQTJVZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1474110-21-8 | |
| Record name | GSK-2981278 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474110218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2981278 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16319 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2981278 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V5G013I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
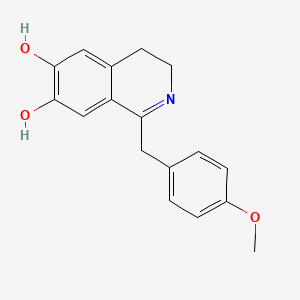


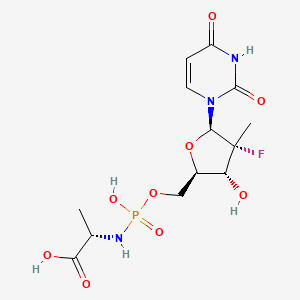
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
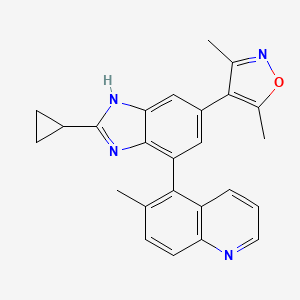
![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)
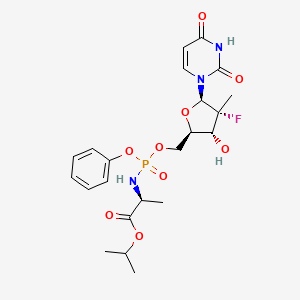
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
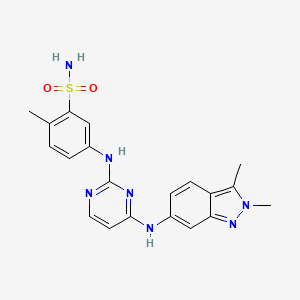
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
